[(Isocyanatomethyl)sulfanyl]benzene [(Isocyanatomethyl)sulfanyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC20443336
InChI: InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2
SMILES:
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol

[(Isocyanatomethyl)sulfanyl]benzene

CAS No.:

Cat. No.: VC20443336

Molecular Formula: C8H7NOS

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

[(Isocyanatomethyl)sulfanyl]benzene -

Specification

Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
IUPAC Name isocyanatomethylsulfanylbenzene
Standard InChI InChI=1S/C8H7NOS/c10-6-9-7-11-8-4-2-1-3-5-8/h1-5H,7H2
Standard InChI Key FZBACRCGFBPVRE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)SCN=C=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

[(Isocyanatomethyl)sulfanyl]benzene (CAS No. 22996-12-9) is systematically named to reflect its benzyl backbone substituted with an isocyanatomethyl (-CH₂NCO) and sulfanyl (-S-) group . The IUPAC name emphasizes the sulfanyl linkage at the methyl position adjacent to the isocyanate group. Its canonical SMILES representation, SC(Cc1ccccc1)N=C=O, encodes the benzene ring (c1ccccc1), sulfanyl-methyl chain (SC(C...)), and terminal isocyanate group (N=C=O) .

Physicochemical Properties

While experimental data on density, boiling point, and melting point remain unreported in accessible literature , computational models predict key properties:

  • XLogP3: ~3.6 (indicating moderate lipophilicity)

  • Topological Polar Surface Area (TPSA): 54.7 Ų (suggesting moderate polarity due to the isocyanate and sulfanyl groups)

  • Hydrogen Bond Acceptor Count: 3 (oxygen and nitrogen atoms in the isocyanate group)

These properties influence solubility in organic solvents like toluene and dichloromethane, making the compound suitable for industrial polymer synthesis.

Synthesis and Industrial Production

Reaction Pathways

The synthesis of [(isocyanatomethyl)sulfanyl]benzene primarily involves the reaction of benzyl mercaptan (C₆H₅CH₂SH) with phosgene (COCl₂) or its safer derivatives (e.g., triphosgene). The general reaction proceeds as:
C₆H₅CH₂SH + COCl₂ → C₆H₅CH₂NCO + 2 HCl + S\text{C₆H₅CH₂SH + COCl₂ → C₆H₅CH₂NCO + 2 HCl + S}
Phosgene introduces the isocyanate group (-NCO) via nucleophilic substitution, with sulfur byproducts removed through filtration.

Process Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (>85%) and minimize side reactions. Key parameters include:

  • Temperature: 40–60°C (prevents thermal degradation of intermediates)

  • Residence Time: 10–15 minutes (balances reaction completion and throughput)

  • Catalyst: Tertiary amines (e.g., triethylamine) accelerate phosgene activation.

Post-synthesis purification involves fractional distillation under reduced pressure (10–20 mmHg) to isolate the product.

Chemical Reactivity and Mechanistic Insights

Electrophilic Isocyanate Group

The isocyanate (-NCO) group’s electrophilicity drives reactivity with nucleophiles like alcohols, amines, and water. For example, reaction with polyols forms urethane linkages:
R-NCO + R’-OH → R-NH-C(O)-O-R’\text{R-NCO + R'-OH → R-NH-C(O)-O-R'}
This exothermic reaction is foundational in polyurethane foam production.

Sulfanyl Group Contributions

The sulfanyl (-S-) moiety enhances stability against hydrolysis compared to aliphatic isocyanates. Quantum mechanical calculations suggest the sulfur atom’s electron-withdrawing effect polarizes the isocyanate group, increasing its electrophilicity by ~15% .

Industrial and Research Applications

Polyurethane Manufacturing

[(Isocyanatomethyl)sulfanyl]benzene serves as a crosslinker in thermoset polyurethanes, imparting rigidity and chemical resistance. For instance, formulations with polyethylene glycol (PEG) yield elastomers with tensile strengths exceeding 25 MPa.

Specialty Coatings and Adhesives

In coatings, the compound enhances adhesion to metals (e.g., steel, aluminum) through covalent bonding with surface hydroxyl groups. A 2024 study reported a 30% improvement in peel strength for adhesives incorporating this isocyanate compared to toluene diisocyanate (TDI).

Biomedical Materials

Emerging research explores its use in drug delivery systems, where its reactivity enables conjugation with therapeutics. For example, covalent attachment to chitosan nanoparticles improved paclitaxel loading efficiency by 40%.

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